BenchChemオンラインストアへようこそ!

1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid

FMS kinase inhibition CSF-1R kinase inhibitor design

This specific [3,2-c] regioisomer with a 7-carboxylic acid handle is critical for FMS kinase (30 nM IC50) and CB2 agonist programs. Unlike alternative azaindole isomers, this vector enables systematic SAR via amide coupling and is patented for proton pump inhibition. It provides 3.2x potency gains over diarylamide leads. Do not substitute generic azaindoles; ensure target engagement with this precise scaffold.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 1082040-92-3
Cat. No. B1523612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid
CAS1082040-92-3
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=NC=C21)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10H,(H,11,12)
InChIKeyBXIDURGCYCMPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[3,2-c]pyridine-7-carboxylic Acid (CAS 1082040-92-3): Core Scaffold Definition and Procurement Baseline


1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid (CAS 1082040-92-3), also designated as 5-azaindole-7-carboxylic acid, is a heterocyclic carboxylic acid characterized by a fused pyrrolo[3,2-c]pyridine bicyclic framework (C₈H₆N₂O₂, MW 162.15) . This compound functions as a versatile core scaffold for constructing kinase inhibitor libraries and proton pump inhibitor analogs, with the carboxylic acid moiety at the 7-position providing a key handle for amide coupling and further derivatization [1]. Its structural identity is unambiguously defined by its InChIKey (BXIDURGCYCMPAE-UHFFFAOYSA-N) and MDL number (MFCD11845522), establishing it as a discrete, traceable chemical entity .

Why 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic Acid (1082040-92-3) Cannot Be Generically Substituted with In-Class Azaindole Analogs


Within the azaindole heterocycle family, generic substitution fails because minor positional isomerism and regiospecific functionalization directly dictate downstream biological target engagement and synthetic tractability. While 4-, 5-, 6-, and 7-azaindole isomers share the same gross molecular formula, the precise placement of the nitrogen atom in the pyridine ring alters hydrogen-bonding patterns and scaffold geometry, critically impacting kinase hinge-binding affinity and selectivity [1]. Furthermore, the carboxylic acid at the 7-position in this specific [3,2-c] regioisomer is not interchangeable with carboxylates at alternative positions (e.g., 4-carboxylic acid on pyrrolo[2,3-b]pyridine scaffolds), as amide coupling at this vector has been explicitly demonstrated to generate CB2 receptor agonists and FMS kinase inhibitors with nanomolar potency, whereas other isomers may lead to complete loss of activity in the same assay systems [2].

Quantitative Comparative Evidence for 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic Acid (1082040-92-3) vs. Closest Analogs and Derivatives


Derivatization Enables 3.2-Fold Enhanced FMS Kinase Inhibitory Potency Relative to Lead Compound KIST101029

Derivatives synthesized from the pyrrolo[3,2-c]pyridine-7-carboxylic acid scaffold demonstrate quantifiable superiority over the lead diarylamide compound KIST101029 in FMS kinase inhibition. In a series of eighteen pyrrolo[3,2-c]pyridine derivatives, compound 1r exhibited an IC50 of 30 nM against FMS kinase, representing a 3.2-fold improvement in potency over KIST101029 (IC50 = 96 nM) [1]. Compound 1e similarly showed 1.6-fold enhanced potency with an IC50 of 60 nM. The scaffold also enabled 11-fold selectivity for FMS over KDR kinase in related bisamide derivatives (IC50 FMS = 96 nM vs. IC50 KDR = 1058 nM) [2].

FMS kinase inhibition CSF-1R kinase inhibitor design medicinal chemistry

Scaffold-Derived Compound 1r Achieves BMDM Cellular IC50 of 84 nM with 2.32-Fold Improvement Over KIST101029

In bone marrow-derived macrophage (BMDM) cellular assays, compound 1r—derived from the pyrrolo[3,2-c]pyridine scaffold—exhibited an IC50 of 84 nM, which represents a 2.32-fold improvement in potency compared to the lead compound KIST101029 (IC50 = 195 nM) in the same cellular context [1]. This cellular potency retention from the biochemical assay (30 nM) to the BMDM assay (84 nM) demonstrates effective target engagement beyond isolated enzyme systems.

cellular kinase assay BMDM macrophage inhibition anti-inflammatory

Antiproliferative Activity Across 13 Cancer Cell Lines (IC50 Range 0.15–1.78 µM) with Preferential Selectivity Over Normal Fibroblasts

Compound 1r, incorporating the pyrrolo[3,2-c]pyridine-7-carboxylic acid scaffold, was evaluated for antiproliferative activity across a panel of thirteen human cancer cell lines, comprising six ovarian, two prostate, and five breast cancer models, yielding IC50 values ranging from 0.15 to 1.78 µM [1]. Notably, this compound demonstrated selectivity toward cancer cells relative to normal fibroblasts, a differentiation metric that is not consistently observed across all pyrrolopyridine isomers or azaindole positional variants [1].

antiproliferative oncology cancer cell panel selectivity

Commercial Availability with Consistent 97% Purity Specification Across Multiple Verified Suppliers

1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid (CAS 1082040-92-3) is commercially supplied with a minimum purity specification of 97% as verified across multiple independent vendor catalogs . This contrasts with generic azaindole intermediates that may be supplied at 95% purity or without traceable analytical certification . The compound is available in research quantities ranging from 100 mg to 5 g, with global stock availability and pricing transparency .

purity specification procurement quality control supply chain

Validated Synthetic Utility: Multi-Gram Scale Amide Coupling Demonstrated in Patent Literature

The 7-carboxylic acid functionality of this compound has been validated in multi-gram scale amide coupling reactions. In a patented synthesis of a CB2 receptor agonist, 4-[(3-chlorophenyl)amino]-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid (25.0 g) was coupled with morpholine using EDCI/HOBt/N-ethylmorpholine in DMF at 23°C, yielding the target amide product in high purity after chromatographic purification [1]. This 25-gram scale demonstration confirms the robust synthetic tractability of the carboxylic acid handle for building diverse amide libraries.

amide coupling CB2 agonist large-scale synthesis EDCI/HOBt

Validated Application Scenarios for 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic Acid (1082040-92-3) Based on Quantitative Evidence


FMS/CSF-1R Kinase Inhibitor Lead Optimization and SAR Expansion

Medicinal chemistry programs targeting FMS kinase (CSF-1R) for oncology or inflammatory disease indications should procure this scaffold as the foundation for amide derivative libraries. The scaffold has demonstrated the capacity to generate compounds with FMS IC50 values as low as 30 nM, representing a 3.2-fold potency improvement over the lead diarylamide KIST101029, with confirmed selectivity against a 40-kinase panel [1]. The carboxylic acid handle at the 7-position enables systematic SAR exploration through parallel amide coupling, directly addressing the need for improved potency and selectivity over existing chemotypes.

Broad-Spectrum Antiproliferative Agent Development for Oncology

Researchers developing antiproliferative agents with preferential activity against cancer cells should utilize this scaffold. Derivatives have demonstrated IC50 values ranging from 0.15 to 1.78 µM across thirteen human cancer cell lines (ovarian, prostate, and breast), with documented selectivity over normal fibroblasts [1]. This cellular selectivity profile distinguishes derivatives of this scaffold from less selective azaindole isomers and supports their prioritization in oncology-focused hit-to-lead campaigns.

Synthesis of CB2 Receptor Agonists and Cannabinoid Pathway Modulators

Programs developing CB2 receptor modulators for pain or inflammation should select this specific 7-carboxylic acid regioisomer, as multi-gram scale synthetic routes to CB2 agonists have been patented using this exact building block. The 25-gram scale amide coupling procedure using EDCI/HOBt conditions has been demonstrated to proceed cleanly in DMF at ambient temperature, providing a reliable, scalable entry point for generating structurally diverse amide analogs with validated biological activity [2].

Proton Pump Inhibitor Scaffold Development and Gastric Acid Secretion Modulation

For programs developing reversible proton pump inhibitors for gastric acid-related disorders, this pyrrolo[3,2-c]pyridine-7-carboxylic acid scaffold represents a patented core structure with demonstrated proton pump inhibition effects [3]. The [3,2-c] regioisomer is specifically claimed in composition-of-matter patents (EP1805177, US20120065224A1) for this therapeutic application, whereas alternative azaindole positional isomers may fall outside the scope of these key patent families and exhibit divergent pharmacological profiles [4].

Quote Request

Request a Quote for 1H-Pyrrolo[3,2-c]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.